molecular formula C6H2Cl2FI B1410147 1,3-Dichloro-2-fluoro-4-iodobenzene CAS No. 1807089-38-8

1,3-Dichloro-2-fluoro-4-iodobenzene

Cat. No.: B1410147
CAS No.: 1807089-38-8
M. Wt: 290.89 g/mol
InChI Key: CMHCXPQUJULJTH-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-fluoro-4-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor compound. For instance, starting with a benzene derivative, chlorination, fluorination, and iodination reactions can be sequentially carried out to introduce the desired halogen atoms at specific positions on the benzene ring. The reaction conditions typically involve the use of halogenating agents such as chlorine gas, fluorine gas, and iodine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure precise control over the reaction parameters. The use of automated systems and real-time monitoring helps in maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1,3-Dichloro-2-fluoro-4-iodobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-fluoro-4-iodobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its halogen atoms can interact with biological targets, such as enzymes and receptors, through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-2-fluoro-4-iodobenzene is unique due to its specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

1,3-dichloro-2-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHCXPQUJULJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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